molecular formula C9H8O4 B6153207 2-(3-formyl-4-hydroxyphenyl)acetic acid CAS No. 152880-92-7

2-(3-formyl-4-hydroxyphenyl)acetic acid

Cat. No.: B6153207
CAS No.: 152880-92-7
M. Wt: 180.2
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Description

2-(3-Formyl-4-hydroxyphenyl)acetic acid is a substituted phenylacetic acid derivative with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol . Its structure comprises a phenyl ring substituted with a formyl (-CHO) group at position 3, a hydroxyl (-OH) group at position 4, and an acetic acid (-CH₂COOH) side chain (Figure 1).

Properties

CAS No.

152880-92-7

Molecular Formula

C9H8O4

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Temperature Control

Maintaining temperatures between 75–80°C during formylation prevents over-oxidation of the aldehyde group. Exceeding 100°C leads to a 15–20% yield reduction due to decarboxylation.

Solvent Selection

Cyclohexane and DMF are preferred for their inertness and ability to stabilize intermediates. Cyclohexane’s low polarity minimizes side reactions, while DMF enhances HMTA solubility.

Catalyst Loading

Boric acid at 0.002 equivalents suppresses dicarboxylic acid impurities (<0.01%), critical for pharmaceutical-grade material.

Impurity Profiling and Mitigation Strategies

Common impurities include:

  • Dicarboxylic acid derivative : Forms via over-oxidation; controlled by limiting reaction time to 10 hours.

  • Unreacted phenolic precursor : Reduced via excess HMTA (1.5–2.0 equivalents).

Recrystallization from isopropyl alcohol (IPA) or cyclohexane achieves >99% purity, as demonstrated in large-scale batches (128 kg wet weight).

Alternative Pathways: Cyano Derivative Synthesis

The aldehyde intermediate serves as a precursor for cyano analogs. Treating ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with hydroxylamine hydrochloride and acetyl chloride in DMF at 90°C for 2–3 hours yields the corresponding nitrile (99% yield).

RCHO+NH2OH\cdotpHClAcClRCN+H2O+HCl\text{RCHO} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{AcCl}} \text{RCN} + \text{H}2\text{O} + \text{HCl}

This transformation highlights the compound’s versatility in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Formyl-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, acid catalysts.

Major Products Formed:

    Oxidation: 2-(3-Carboxy-4-hydroxyphenyl)acetic acid.

    Reduction: 2-(3-Hydroxymethyl-4-hydroxyphenyl)acetic acid.

    Substitution: Esters of this compound.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that 2-(3-formyl-4-hydroxyphenyl)acetic acid exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases, including cancer and cardiovascular disorders. Studies have shown that this compound can scavenge free radicals effectively, making it a candidate for developing antioxidant therapies.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammation. This property suggests its potential use in treating inflammatory diseases such as arthritis and other autoimmune conditions .

Antimicrobial Activity
this compound has shown antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. This characteristic makes it a promising candidate for developing new antimicrobial agents.

Agricultural Applications

Pesticidal Properties
In agricultural research, this compound has been evaluated for its pesticidal properties. Studies indicate that it can effectively repel certain insect pests and inhibit the growth of plant pathogens. This makes it a potential natural pesticide alternative, contributing to sustainable agricultural practices.

Plant Growth Regulation
Additionally, this compound has been studied for its role as a plant growth regulator. It influences various physiological processes in plants, such as root development and flowering. By modulating these processes, it can enhance crop yield and resilience against environmental stressors.

Material Science

Synthesis of Functional Materials
The compound is utilized in the synthesis of functional materials, including polymers and nanomaterials. Its unique chemical structure allows for the incorporation into various matrices, enhancing the mechanical and thermal properties of materials used in industrial applications.

Case Studies

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Anti-inflammatory EffectsInhibited cytokine production in vitro.
Antimicrobial ActivityEffective against multiple bacterial strains; disrupted cell membranes.
Pesticidal PropertiesRepelled pests; inhibited pathogen growth in crops.
Plant Growth RegulationEnhanced root development; improved crop yield under stress conditions.
Material Science ApplicationsImproved mechanical properties in synthesized polymers.

Mechanism of Action

The mechanism of action of 2-(3-formyl-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following compounds share structural similarities with 2-(3-formyl-4-hydroxyphenyl)acetic acid, differing primarily in substituents on the phenyl ring:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound -CHO (3), -OH (4), -CH₂COOH C₉H₈O₄ 180.16 Not explicitly provided Electron-withdrawing formyl group; used in febuxostat synthesis
2-(3-Bromo-4-methoxyphenyl)acetic acid -Br (3), -OCH₃ (4), -CH₂COOH C₉H₉BrO₃ 245.06 62315-70-8 Bromine induces steric/electronic effects; used in Combretastatin A-4 synthesis
2-(4-Hydroxy-3-methoxyphenyl)acetic acid -OCH₃ (3), -OH (4), -CH₂COOH C₉H₁₀O₄ 194.18 306-08-1 Methoxy group donates electrons; lab research applications
2-(3-Hydroxy-4-methylphenyl)acetic acid -CH₃ (4), -OH (3), -CH₂COOH C₉H₁₀O₃ 166.18 103262-83-5 Methyl group increases lipophilicity; supplied in high-purity forms
2-(2-Chloro-4-hydroxyphenyl)acetic acid -Cl (2), -OH (4), -CH₂COOH C₈H₇ClO₃ 186.59 81720-84-5 Chlorine at position 2 alters electronic distribution
Electronic Effects:
  • Formyl Group (Target Compound): Strongly electron-withdrawing, decreasing electron density on the ring and enhancing acidity of the phenolic -OH and acetic acid groups.
  • Methoxy Group (CAS 306-08-1) : Electron-donating, increasing ring electron density and reducing acidity compared to the target compound .
  • Bromo Group (CAS 62315-70-8) : Electron-withdrawing, causing bond angle distortions (e.g., C-C-C angles: 118.2°–121.5°) and stabilizing hydrogen-bonded dimers in crystals .

Physical and Crystallographic Properties

  • Melting Points :

    • The bromo analog melts at 386.3–387.2 K , while the methoxy derivative (CAS 306-08-1) lacks reported data.
    • The target compound’s methyl ester derivative (CAS 61874-04-2) has a density of 1.335 g/cm³ .
  • Hydrogen Bonding: The bromo compound forms R₂²(8) hydrogen-bonded dimers in its crystal lattice, a motif common in carboxylic acids . The formyl group in the target compound may promote alternative intermolecular interactions, such as keto-enol tautomerism or Schiff base formation, though direct crystallographic data are lacking.

Biological Activity

2-(3-Formyl-4-hydroxyphenyl)acetic acid is a phenolic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C9H8O4
  • Molecular Weight: 180.16 g/mol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (μM)Reference
This compound25
Ascorbic Acid50
Gallic Acid30

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study: Inhibition of TNF-alpha Production

A study conducted on human vascular endothelial cells demonstrated that treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-alpha) levels, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Scavenging Free Radicals: The hydroxyl groups present in the molecule allow it to donate electrons, neutralizing free radicals.
  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways: It may affect signaling pathways related to inflammation and apoptosis, particularly those involving nuclear factor-kappa B (NF-kB).

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Research: Preliminary findings suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways .
  • Neuroprotection: Research indicates that it may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-formyl-4-hydroxyphenyl)acetic acid, and what intermediates are critical?

  • Methodology : A common approach involves regioselective bromination of precursor molecules (e.g., 4-methoxyphenylacetic acid) using bromine in acetic acid . The formyl group can be introduced via oxidation or formylation reactions under controlled conditions. Key intermediates include brominated aromatic acids, which require purification via recrystallization or column chromatography to ensure high yield (e.g., 84% yield reported for brominated derivatives) .
  • Critical Parameters : Reaction temperature (room temperature for bromination), stoichiometric control of bromine, and post-synthesis purification using solvents like ethyl acetate or hexane .

Q. Which analytical techniques are essential for characterizing this compound?

  • Techniques :

  • HPLC : Purity assessment with C18 columns and UV detection at 254 nm .
  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to identify aromatic protons (δ 6.8–7.5 ppm), formyl groups (δ ~9.8 ppm), and carboxylic acid protons (δ ~12 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 193.2 for related analogs) .
    • Data Table :
TechniqueKey ParametersExpected Results
HPLCC18 column, 0.1% TFA in H₂O/MeOH gradientRetention time ~8–10 min
¹H NMR400 MHz, DMSO-d₆δ 9.8 (s, 1H, CHO), δ 7.2–7.5 (m, 3H, Ar-H)
ESI-MSNegative mode[M-H]⁻ = Calculated molecular mass – 1

Q. What are the primary research applications of this compound in pharmacological studies?

  • Applications : Acts as a precursor in synthesizing natural products (e.g., Combretastatin A-4) via Perkin condensation . It is also used in developing fluorescence probes for oxidative stress detection, leveraging its phenolic hydroxyl group for reactive oxygen species (ROS) sensing .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved for derivatives of this compound?

  • Methodology :

  • Cross-validate with X-ray crystallography to confirm molecular geometry and substituent positions . For example, crystal structures reveal dihedral angles (e.g., 78.15° between the phenyl ring and acetic acid group) that influence spectroscopic profiles .
  • Use variable solvent NMR (e.g., D₂O vs. DMSO) to assess hydrogen bonding effects, which may shift proton resonances .
    • Case Study : Discrepancies in aromatic proton splitting can arise from para-substituent electronic effects; computational modeling (DFT) can predict NMR shifts to validate experimental data .

Q. What experimental strategies improve yield in multi-step syntheses involving this compound?

  • Optimization Steps :

  • Regioselectivity Control : Use directing groups (e.g., methoxy) to guide bromination to the meta position relative to the hydroxyl group .
  • Catalytic Systems : Employ Lewis acids (e.g., FeCl₃) during formylation to enhance reaction efficiency .
  • Purification : Utilize centrifugal partition chromatography (CPC) for acid-sensitive intermediates to minimize decomposition .

Q. How do hydrogen bonding motifs in the crystal lattice influence the compound’s reactivity?

  • Structural Insights : The compound forms centrosymmetric dimers via O–H∙∙∙O hydrogen bonds (bond length ~2.65 Å), creating a rigid lattice that stabilizes the carboxylic acid group . This dimerization reduces solubility in non-polar solvents but enhances stability in solid-phase reactions.
  • Reactivity Implications : Hydrogen bonding networks can slow down esterification reactions; pre-dissolving in polar aprotic solvents (e.g., DMF) disrupts dimerization, improving reactivity .

Q. What computational methods aid in predicting the electronic effects of substituents on the phenyl ring?

  • Approach :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-withdrawing/donating effects. For example, bromine substituents increase electrophilicity at the ortho position, guiding further functionalization .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for derivatives .

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